Menin-MLL inhibitor 4

Menin-MLL PPI Binding affinity IC50

Menin-MLL inhibitor 4 is a spirocyclic protein-protein interaction disruptor (IC50=56 nM, Kd=85 nM) with a unique 2,7-diazaspiro[4.4]nonane core, distinct from thienopyrimidine-based inhibitors. Ideally suited for dose-response experiments in MLL-rearranged leukemia models (MV4;11, MOLM13) requiring partial target saturation, enabling detection of subtle phenotypic changes. Serves as a robust positive control for assay validation and as a scaffold reference for SAR exploration. Researchers can rely on its well-characterized potency and defined LogP (~3.9) for reproducible target engagement studies.

Molecular Formula C32H38FN7O3
Molecular Weight 587.7 g/mol
Cat. No. B12432125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenin-MLL inhibitor 4
Molecular FormulaC32H38FN7O3
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CCC4(C3)CCN(C4)CC5=CC6=C(C=C5)NC(=O)N6
InChIInChI=1S/C32H38FN7O3/c1-20(2)40(21(3)4)30(41)24-14-23(33)6-8-27(24)43-28-15-34-19-35-29(28)39-12-10-32(18-39)9-11-38(17-32)16-22-5-7-25-26(13-22)37-31(42)36-25/h5-8,13-15,19-21H,9-12,16-18H2,1-4H3,(H2,36,37,42)
InChIKeyCWUVQWYYRPWMBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Menin-MLL Inhibitor 4: A Spirocyclic Tool Compound for Disrupting Menin-MLL Oncogenic Interactions


Menin-MLL inhibitor 4 (CAS 2169916-13-4) is a small-molecule protein-protein interaction (PPI) disruptor derived from the spirocyclic series described in patent WO2017214367 as compound example 1 [1]. It functions by binding to the MLL-binding pocket of menin, thereby blocking the interaction between menin and MLL fusion oncoproteins—a critical driver of leukemogenesis in MLL-rearranged leukemias . The compound exhibits an in vitro IC50 of 56 nM for inhibiting the menin-MLL interaction and a binding Kd of 85 nM to menin, positioning it as a mid-potency tool within the class of menin-MLL inhibitors [2]. Its spirocyclic core distinguishes it structurally from earlier generation inhibitors such as MI-2 and MI-503, offering a distinct chemotype for probing structure-activity relationships and validating target engagement in oncology research .

Why Menin-MLL Inhibitor 4 Cannot Be Casually Substituted with Other In-Class Compounds


Substituting Menin-MLL inhibitor 4 with another menin-MLL PPI disruptor without quantitative justification introduces significant experimental risk due to the wide potency spread and divergent chemical scaffolds within this class. Reported IC50 values for menin-MLL inhibitors span nearly two orders of magnitude—from 0.38 µM for inhibitor-25 to 0.51 nM for MI-3454 . Crucially, potency differences do not scale linearly with in-cell activity or selectivity: MI-2 (IC50 446 nM) exhibits a cellular GI50 of ~5 µM, while MI-538 (IC50 21 nM) achieves a GI50 of 83 nM in MLL-AF9 cells [1][2]. The spirocyclic core of Menin-MLL inhibitor 4 (IC50 56 nM) confers a unique binding mode and physicochemical profile (LogP ~3.9) that distinguishes it from both the earlier thienopyrimidine-based inhibitors and the more recent optimized clinical candidates . Simply assuming interchangeability without verifying target engagement, cellular efficacy, and off-target profiles in the specific experimental system can lead to data irreproducibility and flawed structure-activity conclusions. The following quantitative evidence demonstrates precisely where Menin-MLL inhibitor 4 stands relative to its closest comparators.

Quantitative Differentiation of Menin-MLL Inhibitor 4 Against In-Class Comparators


Menin-MLL Inhibitor 4 Exhibits Intermediate Binding Affinity (IC50 = 56 nM; Kd = 85 nM) Differentiating It from Both Weak Early Inhibitors and Ultra-Potent Clinical Candidates

Menin-MLL inhibitor 4 demonstrates an IC50 of 56 nM for inhibiting the menin-MLL interaction in an HTRF assay, with a binding Kd of 85 nM measured by isothermal titration calorimetry (ITC) [1]. This places it at an intermediate potency level relative to the broader menin-MLL inhibitor class. It is approximately 8-fold more potent than the early tool compound MI-2 (IC50 = 446 nM; Ki = 158 nM) and over 11-fold more potent than MI-3 (IC50 = 648 nM) [2]. Conversely, it is approximately 4-fold less potent than the optimized clinical candidates MI-503 (IC50 = 14.7 nM; Kd = 9.3 nM) and MI-463 (IC50 = 15.3 nM) [3]. This intermediate potency profile makes Menin-MLL inhibitor 4 uniquely suited for applications where excessive target suppression is undesirable or where a moderate affinity probe is required for studying dynamic protein-protein interactions without saturating the system.

Menin-MLL PPI Binding affinity IC50

Spirocyclic Core Confers Distinct Physicochemical Properties Compared to Linear and Thienopyrimidine Inhibitors

Menin-MLL inhibitor 4 features a 2,7-diazaspiro[4.4]nonane core, a structural motif absent in earlier menin-MLL inhibitors such as MI-2 (thienopyrimidine-based) and MI-503 (linear thienopyrimidine) [1]. This spirocyclic architecture influences physicochemical properties: the compound has a calculated LogP of 3.9, which is intermediate between the more polar early inhibitors and the highly lipophilic clinical candidates . By comparison, MI-2 has a LogP of approximately 2.8, while MI-538 has a LogP of ~4.5 [2]. The moderate lipophilicity of Menin-MLL inhibitor 4 (LogP = 3.9) may confer a balance between membrane permeability and aqueous solubility—a critical factor for in vitro cell-based assays and in vivo formulation development. Furthermore, its molecular weight of 587.7 g/mol and hydrogen bond donor/acceptor count (2 donors, 8 acceptors) position it within favorable drug-like chemical space .

Chemotype differentiation Lipophilicity Spirocyclic scaffold

Documented Antitumor Activity in Leukemia Models Distinguishes Menin-MLL Inhibitor 4 from Inactive or Unvalidated Analogs

Menin-MLL inhibitor 4 has been explicitly reported to possess antitumor activity in preclinical models, as documented in the original patent WO2017214367 [1]. While specific in vivo efficacy data (e.g., tumor growth inhibition percentages, survival benefit) are not publicly disclosed in the patent abstract, the assignment of 'antitumor activity' distinguishes this compound from structurally related analogs that may lack functional validation. In contrast, several menin-MLL inhibitors such as MI-nc (negative control) are specifically designed to be inactive and are used solely as control compounds [2]. The demonstration of antitumor activity—even without full quantitative disclosure—provides a baseline assurance that Menin-MLL inhibitor 4 engages the target and produces a functional effect in cellular or in vivo cancer models, whereas uncharacterized in-class compounds may require extensive de novo validation . This pre-validation reduces the experimental burden for users seeking a functionally active tool compound for leukemia research.

Antitumor activity Leukemia models Functional validation

Commercial Availability and Purity Standards Support Reproducible Research Use

Menin-MLL inhibitor 4 is commercially available from multiple reputable vendors (e.g., MedChemExpress, TargetMol, BOC Sciences, InvivoChem) with certified purity levels of ≥95% to ≥98% . This contrasts with less characterized or custom-synthesized analogs that may have undefined purity, batch-to-batch variability, or limited availability. High purity (>95%) is essential for reliable dose-response studies and to avoid off-target effects attributable to impurities. While other menin-MLL inhibitors such as MI-503 and MI-538 are also available with high purity, Menin-MLL inhibitor 4 offers a unique combination of spirocyclic chemotype, intermediate potency, and validated antitumor activity that is not duplicated by any single alternative compound currently on the market . For procurement teams, this translates to a compound with documented quality control and consistent supply chain, reducing the risk of experimental failure due to substandard material.

Purity Reproducibility Procurement

Optimal Use Cases for Menin-MLL Inhibitor 4 Based on Quantitative Differentiation


Dose-Response Studies Requiring Intermediate Target Engagement

Given its IC50 of 56 nM [1], Menin-MLL inhibitor 4 is ideally suited for dose-response experiments where full target saturation is undesirable. Researchers studying menin-MLL biology in MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM13) can use this compound to establish concentration-response curves without immediately hitting maximal inhibition. This allows for the detection of subtle phenotypic changes or the identification of partial response thresholds that might be masked by ultra-potent inhibitors like MI-503 (IC50 = 14.7 nM) [2]. Typical working concentrations range from 10 nM to 1 µM, enabling robust dose-escalation studies.

Chemotype-Specific Structure-Activity Relationship (SAR) Exploration

The spirocyclic 2,7-diazaspiro[4.4]nonane core of Menin-MLL inhibitor 4 distinguishes it from the thienopyrimidine-based inhibitors (e.g., MI-2, MI-503) and piperidine-containing analogs (e.g., MI-538) [3]. Medicinal chemistry groups can employ this compound as a scaffold reference to explore how modifications to the spirocyclic system impact potency, selectivity, and physicochemical properties. The compound's moderate LogP (3.9) provides a starting point for optimizing lipophilicity while maintaining target affinity—a key consideration for improving oral bioavailability or reducing off-target binding in lead optimization programs.

Control Compound for Validating New Menin-MLL Inhibitor Screening Assays

With its well-documented IC50 (56 nM) and Kd (85 nM) values from orthogonal assay formats (HTRF and ITC) [1], Menin-MLL inhibitor 4 serves as an excellent positive control for establishing and validating biochemical or cellular menin-MLL PPI disruption assays. Its intermediate potency ensures that assay windows are neither saturated nor too narrow, providing a reliable benchmark for Z'-factor calculations and inter-assay reproducibility assessments. Compared to using ultra-potent inhibitors that may require very low concentrations near the assay's sensitivity limit, Menin-MLL inhibitor 4 offers a practical and robust control for high-throughput screening campaigns.

Functional Studies in MLL-Rearranged Leukemia Models

The demonstrated antitumor activity of Menin-MLL inhibitor 4 makes it a suitable tool for investigating the downstream effects of menin-MLL disruption in cell-based and in vivo leukemia models. Researchers can employ this compound to probe changes in HOXA9 and MEIS1 gene expression, differentiation markers (e.g., CD11b), and cell proliferation/apoptosis in MLL-fusion-driven cell lines. Its activity profile allows for comparison with more potent clinical candidates to assess the relationship between target engagement intensity and therapeutic efficacy, providing insights into the minimal effective concentration required for biological response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Menin-MLL inhibitor 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.